2-Methyl-1,5-dinitro-3-nitrosobenzene
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Overview
Description
2-Methyl-1,5-dinitro-3-nitrosobenzene is an organic aromatic compound characterized by a benzene ring substituted with a single methyl group, two nitro groups, and one nitroso group. This compound is practically insoluble in water and exhibits weak acidic properties based on its pKa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-dinitro-3-nitrosobenzene can be achieved through several methods:
Reduction of Nitro Precursors: This method involves the reduction of nitro compounds to form nitroso derivatives.
Oxidation of Amino Precursors: Another approach is the oxidation of amino compounds.
Direct Nitrosation: This method involves the direct introduction of a nitroso group into the aromatic ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,5-dinitro-3-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding 2-Methyl-1,5-diaminobenzene.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, iron powder.
Nitrosating Agents: Nitrosyl chloride, sodium nitrite.
Major Products Formed
Oxidation: Formation of more oxidized nitro compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene compounds.
Scientific Research Applications
2-Methyl-1,5-dinitro-3-nitrosobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1,5-dinitro-3-nitrosobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity. The compound’s effects are mediated through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,5-dinitrobenzene: Lacks the nitroso group, making it less reactive in certain chemical reactions.
2-Methyl-1,5-diaminobenzene: Contains amino groups instead of nitro and nitroso groups, leading to different chemical properties and reactivity.
2-Methyl-1,5-dinitro-4-nitrosobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Properties
IUPAC Name |
2-methyl-1,5-dinitro-3-nitrosobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O5/c1-4-6(8-11)2-5(9(12)13)3-7(4)10(14)15/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKROUKPCDJVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80649072 |
Source
|
Record name | 2-Methyl-1,5-dinitro-3-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60993-54-6 |
Source
|
Record name | 2-Methyl-1,5-dinitro-3-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80649072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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